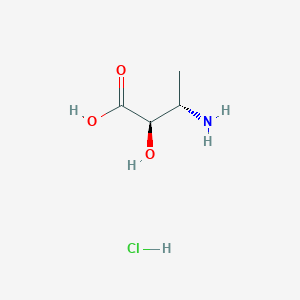

(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride

Description

(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride (CAS 132201-32-2) is a chiral amino acid derivative with the molecular formula C₉H₁₁NO₃·HCl and a molecular weight of 217.65 g/mol . Its stereochemical configuration is defined by the (2R,3S) designation, which significantly influences its biological activity and synthetic applications. The compound features:

- A phenyl group attached to the β-carbon (C3).

- Hydroxyl (-OH) and amino (-NH₂) groups on adjacent carbons (C2 and C3, respectively).

- A carboxylic acid (-COOH) group at C1, neutralized as a hydrochloride salt.

This compound is classified as a taxane drug impurity and is utilized in pharmaceutical quality control to monitor synthesis byproducts . Its stereochemistry and functional groups make it a critical intermediate in chiral synthesis and medicinal chemistry.

Properties

IUPAC Name |

(2R,3S)-3-amino-2-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOCKVJSXPCGKD-LJUKVTEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705267 | |

| Record name | (2R,3S)-3-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339161-04-5 | |

| Record name | (2R,3S)-3-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method is the reduction of (2R,3S)-3-phenylisoserine hydrochloride using specific reducing agents under controlled conditions . Another approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by a series of reactions including O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. For instance, the use of lipase from Serratia marcescens in an emulsion bioreactor has been proposed for the production of optically active intermediates . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can yield different stereoisomers or derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce different stereoisomers.

Scientific Research Applications

Biological Activities

Research indicates that (2R,3S)-3-amino-2-hydroxy-butyric acid hydrochloride exhibits various biological activities:

- Neuroprotective Effects: Studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could enhance cognitive function and memory retention .

- Antioxidant Properties: The compound has demonstrated antioxidant activities, which can help mitigate oxidative stress in cells. This property is crucial for developing therapies aimed at reducing cellular damage associated with aging and chronic diseases .

Pharmaceutical Applications

Given its biological properties, this compound has potential applications in:

- Drug Development: The compound can serve as a building block for synthesizing novel peptides and other biologically active molecules. Its structural similarity to other amino acids allows it to be integrated into various peptide sequences, enhancing their pharmacological profiles .

- Therapeutic Agents: Research is ongoing into its use as a therapeutic agent for conditions such as anxiety and depression due to its effects on neurotransmitter modulation. Its potential role in enhancing mood and cognitive functions makes it a candidate for further exploration in psychopharmacology .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability compared to controls .

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant capacity of this compound using various assays (DPPH and ABTS). The findings revealed that it effectively scavenged free radicals, suggesting its potential use as an antioxidant supplement in clinical settings .

Mechanism of Action

The mechanism of action of (2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table highlights key structural distinctions between the target compound and its analogs:

Key Observations:

Chain Length and Substituents: The target compound has a 3-phenylpropanoic acid backbone, whereas analogs like (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride (C10) feature a longer butyric acid chain with a phenyl group at C4 . Substitutions such as methoxy (-OCH₃) in (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride introduce polar groups that alter solubility and receptor binding .

Stereochemistry: The (2R,3S) configuration in the target compound contrasts with the (2S,3R) configuration in its butyric acid analog, leading to divergent interactions with enzymes and receptors . Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride demonstrates how stereochemistry affects esterification efficiency and downstream synthetic utility .

Functional Group Modifications :

- Replacement of the carboxylic acid with an ester (-COOEt) or amide (-CONH₂) group alters reactivity and bioavailability. For example, ester derivatives are often used as prodrugs .

Biological Activity

(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride, also known as AHPBA, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been studied for its effects on various biological systems, particularly in the context of neurobiology and pharmacology.

- Chemical Formula : C4H10ClNO3

- Molecular Weight : 139.58 g/mol

- CAS Number : 53487127

AHPBA is believed to interact with various neurotransmitter systems, primarily by modulating glutamate receptors. Its structural similarity to glutamate suggests that it may act as a competitive antagonist or modulator at these receptors, particularly the NMDA receptor subtype. This interaction is crucial for synaptic plasticity and memory formation.

Biological Activities

-

Neuroprotective Effects :

- Studies indicate that AHPBA exhibits neuroprotective properties, potentially reducing excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Antioxidant Properties :

- AHPBA has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in neuronal cells. This activity contributes to its neuroprotective effects.

-

Modulation of Neurotransmitter Release :

- Research indicates that AHPBA may influence the release of neurotransmitters, enhancing synaptic transmission and contributing to improved cognitive functions.

Case Studies and Research Findings

A number of studies have explored the biological activity of AHPBA:

- Study 1 : A 2022 study published in ACS Infectious Diseases examined the effects of AHPBA on neuronal cultures exposed to glutamate toxicity. Results demonstrated a significant reduction in cell death and improved cell viability compared to controls .

- Study 2 : Research conducted by Asano et al. (2001) highlighted the role of AHPBA in modulating NMDA receptor activity. The study found that AHPBA could effectively inhibit NMDA receptor-mediated excitatory postsynaptic currents, suggesting its potential use in treating conditions characterized by excessive glutamate signaling .

- Study 3 : A pharmacological assessment revealed that AHPBA enhances the activity of certain neuroprotective agents when used in combination, indicating synergistic effects that could be harnessed for therapeutic purposes .

Data Table: Summary of Biological Activities

Safety and Toxicity

While AHPBA shows promise in various biological activities, safety assessments are essential. Current literature suggests low toxicity profiles; however, further studies are needed to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (2R,3S)-3-amino-2-hydroxy-butyric acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis requires chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to preserve stereochemistry. Protecting groups (e.g., tert-butoxycarbonyl for the amino group) are essential to prevent racemization during acidic or basic conditions. Post-synthesis purification via reverse-phase HPLC or chiral column chromatography ensures enantiomeric purity (>98% by chiral HPLC) .

Q. How can researchers confirm the structural configuration of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to verify substituent positions and stereochemistry (e.g., coupling constants for vicinal protons).

- X-ray crystallography : Definitive proof of absolute configuration.

- Polarimetry : Compare specific rotation values with literature data (e.g., in water) .

Q. What biological assays are suitable for evaluating its enzyme inhibition potential?

- Methodological Answer : In vitro assays targeting enzymes like enkephalinase or aminopeptidases:

- Fluorogenic substrate assays : Monitor cleavage inhibition (e.g., 50% inhibition at 10 µM).

- Kinetic analysis : Determine values using Lineweaver-Burk plots.

- Cellular models : Test modulation of endogenous peptide degradation in neuronal cell lines .

Advanced Research Questions

Q. How does stereochemistry (2R,3S vs. 2S,3R) impact bioactivity in structurally related compounds?

- Methodological Answer : Compare enantiomers using:

- Chiral chromatography : Separate isomers and test individually.

- Molecular docking : Predict binding affinity differences to targets like enkephalinase (e.g., 2R,3S isomer shows 10-fold higher binding energy than 2S,3R).

- In vivo models : Assess antinociceptive effects in rodent pain models (e.g., tail-flick test) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity validation : Re-analyze compounds via LC-MS to exclude impurities (e.g., diastereomers).

- Assay standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources.

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. What strategies optimize its stability in aqueous solutions for long-term studies?

- Methodological Answer :

- pH optimization : Store at pH 4–5 (prevents hydrolysis of the β-hydroxy acid moiety).

- Lyophilization : Stabilize as a hydrochloride salt for reconstitution.

- Additive screening : Include antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation .

Q. How to investigate its specificity for enzyme isoforms (e.g., enkephalinase vs. ACE)?

- Methodological Answer :

- Competitive binding assays : Use isoform-specific inhibitors (e.g., phosphoramidon for enkephalinase).

- CRISPR knockouts : Validate target engagement in HEK293 cells lacking specific isoforms.

- Proteomic profiling : Identify off-target binding via affinity pull-down/MS .

Q. What advanced techniques characterize its degradation products under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.